molecular formula C20H24ClN B586370 N-Desmethyl Terbinafine Hydrochloride CAS No. 152830-98-3

N-Desmethyl Terbinafine Hydrochloride

Cat. No.: B586370
CAS No.: 152830-98-3
M. Wt: 313.869
InChI Key: AMMKMPFFQUSVCX-ZFXMFRGYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine Hydrochloride involves several steps. One common method starts with the reaction of monomethylamine aqueous solution and (E)-1,3-dichloropropene to obtain (E)-1-methylamino-3-chloropropylene. This intermediate then reacts with tertiary butyl acetylene to form (E)-N-(6,6-dimethyl-2-heptylene-4-alkynyl)methylamine. Finally, this compound reacts with 1-chloromethylnaphthalene to produce Terbinafine, which is then salified with hydrochloric acid to obtain Terbinafine Hydrochloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to ensure high yield and purity. The materials used are readily available, and the method is cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Terbinafine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

N-Desmethyl Terbinafine Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Terbinafine Hydrochloride is unique due to its role as a metabolite of Terbinafine. It contributes to the overall pharmacokinetics and efficacy of Terbinafine, making it an important compound for studying the drug’s metabolism and therapeutic effects .

Biological Activity

N-Desmethyl Terbinafine Hydrochloride (NDT) is a significant metabolite of terbinafine, a well-known antifungal agent primarily used to treat dermatophyte infections, such as onychomycosis and tinea. Understanding the biological activity of NDT is crucial for assessing its pharmacological effects, safety profile, and potential therapeutic applications.

Pharmacodynamics

NDT retains antifungal properties similar to its parent compound, terbinafine. It acts by inhibiting squalene epoxidase , an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene and a deficiency in ergosterol, ultimately resulting in fungal cell death .

  • Target Enzyme : Squalene epoxidase
  • Effect : Inhibition leads to:
    • Accumulation of squalene
    • Depletion of ergosterol
    • Disruption of fungal cell membrane integrity

Metabolism and Bioactivation

The metabolic pathway of terbinafine includes N-dealkylation processes that generate NDT. This compound can undergo further metabolism to produce toxic metabolites such as TBF-A (6,6-dimethyl-2-hepten-4-ynal), which has been implicated in idiosyncratic liver toxicity associated with terbinafine use .

Key Metabolic Pathways

  • N-Demethylation : The primary route leading to NDT formation.
  • Further Metabolism : NDT can be converted into TBF-A through additional N-dealkylation processes.

Kinetic Studies

Recent studies have utilized steady-state kinetic experiments with human liver microsomes to elucidate the metabolic pathways involving NDT. These studies highlighted the significance of N-demethylation and provided insights into the enzymatic efficiency of these metabolic processes .

Metabolic Pathway Kinetic Parameters Significance
N-DemethylationVmax/Km=4.0pmol min mg protein MV_{max}/K_m=4.0\,\text{pmol min mg protein M}Major source for TBF-A formation
Direct pathwayVaries based on concentrationImportant for understanding toxicity risk

Case Studies and Clinical Implications

Clinical observations have suggested that while terbinafine is effective against fungal infections, its metabolites, including NDT and TBF-A, may contribute to adverse effects. For instance, cases of hepatotoxicity have been documented in patients receiving terbinafine therapy, underscoring the need for monitoring liver function during treatment .

Notable Findings from Case Studies:

  • Hepatotoxicity Risk : Linked to accumulation of reactive metabolites.
  • Therapeutic Dosing Effects : Therapeutic levels lead to significant plasma concentrations of NDT, which may influence the formation of TBF-A.

Analytical Methods for Detection

Various analytical techniques have been developed for the detection and quantification of NDT in biological samples. High-performance liquid chromatography (HPLC) has proven effective in analyzing this compound alongside its parent drug and other metabolites .

Summary of Analytical Techniques:

  • HPLC : Utilized for quantifying NDT in plasma and tissues.
  • UV-Spectrophotometry : Employed for simultaneous determination with other drugs.

Properties

IUPAC Name

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMKMPFFQUSVCX-ZFXMFRGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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